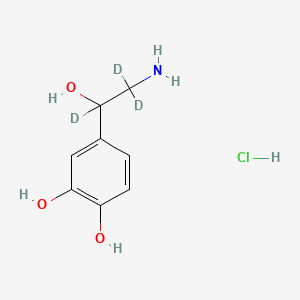

DL-Norepinephrine-d3 (hydrochloride)

Description

Significance of Stable Isotope Labeling in Quantitative Biology and Analytical Chemistry

Stable isotope labeling is a critical strategy for enhancing the accuracy, precision, and throughput of quantitative analyses, particularly in the fields of proteomics and metabolomics. acs.orgnih.gov In techniques like mass spectrometry (MS), the goal is often to measure minute changes in the levels of proteins or metabolites. nih.gov The introduction of a known quantity of a stable isotope-labeled analog of the target analyte to a sample serves as an internal standard. cerilliant.com

This internal standard behaves almost identically to the endogenous analyte during sample preparation, extraction, and chromatographic separation. Consequently, any sample loss or variation during the analytical process affects both the analyte and the internal standard equally. nih.gov In the mass spectrometer, the labeled and unlabeled compounds are distinguished by their mass difference, allowing for highly accurate and reproducible quantification by comparing their respective signal intensities. acs.org This approach effectively mitigates matrix effects—interferences from other components in a biological sample—which are a significant challenge in quantitative analysis. cerilliant.com The use of SIL internal standards is considered a gold-standard technique for precise quantification in complex biological mixtures. nih.gov

Rationale for Deuterium (B1214612) Labeling in Neurotransmitter Research

In the specialized field of neurotransmitter research, deuterium labeling is a widely employed strategy for creating internal standards. nih.gov Deuterium (²H), an isotope of hydrogen, offers several advantages. It is a cost-effective option compared to other stable isotopes like ¹³C or ¹⁵N, making it a practical choice for routine and high-throughput analyses. acanthusresearch.comcerilliant.com The introduction of deuterium atoms increases the mass of the molecule, allowing it to be clearly distinguished from the unlabeled neurotransmitter in a mass spectrometer. spectroscopyonline.com

While deuterium labeling is highly effective, it is not without considerations. The position of the deuterium label on the molecule is crucial; it must be placed on a non-exchangeable site to prevent the deuterium from being replaced by protons from the solvent, which would compromise the standard's utility. acanthusresearch.com For example, labels should not be placed on heteroatoms like oxygen or nitrogen. acanthusresearch.com Additionally, the replacement of hydrogen with deuterium can sometimes cause a slight change in the molecule's retention time during liquid chromatography, a phenomenon known as the "deuterium isotope effect". Analysts must be aware of and account for these potential issues during method development. Despite these considerations, deuterium-labeled compounds remain a viable and valuable option for LC-MS/MS analysis when designed and used appropriately. cerilliant.com

Overview of DL-Norepinephrine-d3 (hydrochloride) as a Research Tool

DL-Norepinephrine-d3 (hydrochloride) is the deuterium-labeled form of DL-Norepinephrine hydrochloride, a synthetic catecholamine. medchemexpress.com It serves as a crucial internal standard for the quantitative analysis of norepinephrine (B1679862) in various biological samples. pubcompare.ai Norepinephrine is a vital neurotransmitter and hormone involved in the body's "fight-or-flight" response, affecting attention, heart rate, and blood pressure. google.com Accurate measurement of its levels is essential in neuroscience, clinical chemistry, and metabolic research. isotope.comisotope.com

In practice, a precise amount of DL-Norepinephrine-d3 (hydrochloride) is added to a biological sample (such as plasma, urine, or tissue homogenate) at the beginning of the sample preparation process. This "spiked" sample is then processed, and the levels of both endogenous norepinephrine and the deuterated standard are measured simultaneously, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The known concentration of the internal standard allows for the precise calculation of the concentration of the endogenous norepinephrine, correcting for any analytical variability. nih.gov This makes DL-Norepinephrine-d3 (hydrochloride) an indispensable tool for researchers studying the roles of norepinephrine in health and disease. medchemexpress.commedchemexpress.com

Interactive Data Table: Properties of DL-Norepinephrine-d3 (hydrochloride)

| Property | Value | Source |

| Chemical Formula | (HO)₂C₆D₃CD(OH)CD₂NH₂·HCl | isotope.com |

| Molecular Weight | 211.68 | isotope.comisotope.com |

| CAS Number (Labeled) | 1392208-07-9 | medchemexpress.com |

| Chemical Purity | ≥98% | isotope.com |

| Primary Applications | Clinical Mass Spectrometry, Metabolism, Metabolomics | isotope.comisotope.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12ClNO3 |

|---|---|

Molecular Weight |

208.66 g/mol |

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i4D2,8D; |

InChI Key |

FQTFHMSZCSUVEU-KDZJBHAVSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)O)O)N.Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment for Research Grade Dl Norepinephrine D3 Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation into Norepinephrine (B1679862) Backbone

The introduction of deuterium atoms into the norepinephrine structure is a targeted process that typically occurs during key synthetic steps. The specific placement of the three deuterium atoms in DL-Norepinephrine-d3 is crucial for its function as an internal standard. While proprietary synthesis methods vary, common strategies for deuterium incorporation revolve around the reduction of a suitable precursor.

One prevalent method involves the reduction of an α-amino ketone precursor, such as 3,4-dihydroxy-α-aminoacetophenone. In the synthesis of non-labeled norepinephrine, this reduction is often achieved using standard reducing agents and hydrogenation. To introduce deuterium, these standard reagents are replaced with their deuterated counterparts.

Key strategies include:

Catalytic Deuteration: This process involves the use of deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium, Platinum) to reduce a double bond or a carbonyl group in a precursor molecule.

Deuteride (B1239839) Reducing Agents: Powerful and specific reducing agents where hydrogen has been replaced by deuterium are commonly employed. Sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄) are examples of reagents that can selectively reduce a ketone group to a deuterated alcohol. For instance, the reduction of a norepinephrine ketone precursor with a deuteride agent would install a deuterium atom onto the benzylic carbon. Subsequent reduction steps in the synthesis could introduce further deuterium atoms onto the amino group or adjacent carbon, depending on the chosen synthetic route and precursor.

Advanced Synthesis Routes for DL-Norepinephrine-d3 (hydrochloride) Precursors

The synthesis of research-grade DL-Norepinephrine-d3 relies on the availability of high-purity precursors that can be readily modified to incorporate deuterium. The natural biosynthetic pathway of norepinephrine provides a conceptual framework, starting from the amino acid tyrosine, which is converted to L-DOPA and then to dopamine (B1211576). cvpharmacology.comsigmaaldrich.com Dopamine is the immediate natural precursor to norepinephrine, a conversion catalyzed by the enzyme dopamine-β-hydroxylase. sigmaaldrich.comnih.gov

However, chemical synthesis for producing labeled compounds often employs more direct and controllable routes. These routes start with commercially available building blocks and are designed for scalability and purity.

Several patented industrial synthesis routes for DL-Norepinephrine provide insight into the likely precursors for its deuterated analogue:

Route from 3,4-Dihydroxy-α-haloacetophenone: One established method involves reacting a 3,4-dihydroxy-α-haloacetophenone with hexamethylenetetramine. google.com The resulting hexamine salt undergoes hydrolysis and subsequent hydrogenation to yield DL-Norepinephrine. google.com To produce the d3 variant, the final hydrogenation step could be replaced with a catalytic deuteration reaction.

Route via Ketone Reduction: Another approach focuses on the direct reduction of a protected "norepinephrine ketone" intermediate. google.com Chiral reducing agents are often used to achieve specific stereochemistry, though for the racemic DL-mixture, simpler agents can be used. google.com Substituting the hydrogen source with a deuterium source (e.g., a deuterated borane (B79455) reagent) in this step is a direct way to produce the labeled compound.

The choice of precursor is critical for defining where the deuterium atoms are placed and for minimizing potential side reactions that could affect the final purity of the product.

Table 1: Key Precursors and Synthetic Pathways for Norepinephrine

| Precursor Name | Synthetic Role | Typical Reagents for Non-Labeled Synthesis | Potential Reagents for Deuteration |

|---|---|---|---|

| Tyrosine | Natural biosynthetic starting material cvpharmacology.com | Tyrosine hydroxylase sigmaaldrich.com | N/A (Enzymatic) |

| Dopamine | Immediate natural precursor nih.gov | Dopamine-β-hydroxylase sigmaaldrich.com | N/A (Enzymatic) |

| 3,4-Dihydroxy-α-haloacetophenone | Chemical synthesis starting material google.com | Hexamethylenetetramine, H₂/Catalyst google.com | Hexamethylenetetramine, D₂/Catalyst |

Purity and Isotopic Enrichment Assessment Techniques for Research Applications

For DL-Norepinephrine-d3 (hydrochloride) to be effective as an internal standard, its chemical purity and isotopic enrichment must be rigorously verified. rsc.org The presence of unlabeled material or impurities can lead to inaccurate quantification in analytical assays. nih.gov A combination of advanced analytical techniques is employed to provide a comprehensive characterization of the final product.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for this purpose. nih.gov When coupled with a separation method like liquid chromatography (LC) or gas chromatography (GC), it allows for the precise determination of the mass-to-charge ratio of the analyte. nih.govnih.gov

Isotopic Enrichment: HR-MS can distinguish between the different isotopologues (e.g., the unlabeled d0, partially labeled d1/d2, and the desired d3 compound). nih.gov By comparing the relative abundance of these isotopic ions in the mass spectrum, a precise percentage of isotopic purity or enrichment can be calculated. rsc.orgnih.gov

Chemical Purity: LC-MS/MS or GC-MS/MS methods are also used to identify and quantify any chemical impurities that may be present from the synthesis process. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the synthesized molecule. rsc.org While MS confirms the correct mass, NMR confirms the correct atomic arrangement. For deuterated compounds, NMR is particularly useful for:

Confirming Label Position: ¹H NMR (Proton NMR) can be used to infer the location of deuterium atoms by observing the disappearance of signals corresponding to the replaced protons.

Assessing Purity: NMR can detect both chemical and isotopic impurities, providing a complementary analysis to MS. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC with various detectors, such as electrochemical detection (LCED) or fluorescence detection (FLD), is a common method for quantifying catecholamines and assessing chemical purity. nih.govmdpi.com

Spectrophotometry: UV-Vis spectrophotometry can be used for basic identity confirmation and quantification based on the chromophore of the catechol ring system. researchgate.net

Table 2: Analytical Techniques for Quality Assessment of DL-Norepinephrine-d3

| Technique | Principle | Application for DL-Norepinephrine-d3 |

|---|---|---|

| LC-HR-MS | Separates compounds by chromatography and measures their mass-to-charge ratio with high accuracy. | Primary method for determining isotopic enrichment by resolving H/D isotopologues; confirms molecular weight and identifies impurities. rsc.orgnih.gov |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Confirms the chemical structure and verifies the specific positions of deuterium atoms on the norepinephrine backbone. rsc.org |

| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. | Used for purity analysis and to determine levels of metabolites in research studies. nih.govnih.gov |

| HPLC-ECD/FLD | Separates compounds by liquid chromatography and detects them via electrochemical oxidation or fluorescence. | Assesses chemical purity and quantifies the compound, though less common for isotopic analysis. nih.govmdpi.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| DL-Norepinephrine-d3 (hydrochloride) |

| DL-Norepinephrine hydrochloride |

| Norepinephrine |

| Tyrosine |

| L-DOPA |

| Dopamine |

| 3,4-Dihydroxy-α-aminoacetophenone |

| Hexamethylenetetramine |

| Sodium borodeuteride |

| Lithium aluminum deuteride |

| Palladium |

Advanced Analytical Methodologies Utilizing Dl Norepinephrine D3 Hydrochloride

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Neurotransmitter Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of endogenous compounds in complex biological matrices. The fundamental principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest—in this case, DL-Norepinephrine-d3 (hydrochloride)—to the sample at the earliest stage of analysis. This "spiked" internal standard behaves almost identically to the endogenous, unlabeled analyte throughout sample preparation, extraction, and chromatographic separation. nih.gov Because the mass spectrometer can differentiate between the deuterated standard and the native analyte based on their mass-to-charge (m/z) ratio, any sample loss or variability during the analytical process affects both compounds equally. chromforum.orgchromforum.org This allows for a highly accurate calculation of the endogenous analyte concentration based on the ratio of the signals from the native and labeled compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS is the gold standard for the quantification of neurotransmitters in biological samples due to its high sensitivity and selectivity. journal-dtt.org The use of DL-Norepinephrine-d3 or similar deuterated norepinephrine (B1679862) isotopes as internal standards is a cornerstone of modern LC-MS/MS methods for norepinephrine analysis. brighamandwomens.orgcriver.com These methods typically involve protein precipitation to remove the bulk of macromolecules from the biological matrix, followed by chromatographic separation and mass spectrometric detection. criver.com In some protocols, a derivatization step, for instance with d4-acetaldehyde, is employed to enhance chromatographic retention, sensitivity, and stability of norepinephrine. criver.com

Below is a table summarizing typical parameters for an LC-MS/MS protocol for the quantification of norepinephrine using a deuterated internal standard.

| Parameter | Description |

| Chromatographic Column | Waters UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 20 mM ammonium (B1175870) acetate (B1210297) in water with formic acid |

| Mobile Phase B | Methanol |

| Flow Rate | 0.7 mL/min |

| Total Run Time | 3 minutes |

| Injection Volume | 5-10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Spectrometer | Triple Quadrupole |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | DL-Norepinephrine-d3 or DL-Norepinephrine-d6 |

This data is a composite representation from sources detailing similar methodologies. brighamandwomens.orgcriver.comthermofisher.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Approaches

While LC-MS/MS is more common for polar compounds like catecholamines, GC-MS/MS offers an alternative with high chromatographic resolution. A significant challenge for GC-based analysis of norepinephrine is its low volatility and thermal instability. journal-dtt.org Therefore, a critical step in any GC-MS/MS protocol for norepinephrine is chemical derivatization to create a more volatile and thermally stable analogue. nih.govjournal-dtt.org A common approach involves derivatization with reagents like pentafluoropropionic anhydride (B1165640). nih.gov

A stable-isotope based GC-tandem mass spectrometry method with negative ion chemical ionization has been successfully developed for the determination of norepinephrine in small plasma volumes. nih.gov This method demonstrates the viability and high sensitivity of GC-MS/MS for such applications when coupled with the appropriate sample preparation and a deuterated internal standard like DL-Norepinephrine-d3.

The following table outlines representative parameters for a GC-MS/MS method for norepinephrine quantification.

| Parameter | Description |

| Sample Preparation | Solid-phase extraction (e.g., using phenylboronic acid columns) |

| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) |

| Chromatographic Column | Capillary Column (specific phase may vary) |

| Carrier Gas | Helium |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) |

| Mass Spectrometer | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Internal Standard | Deuterium-labeled Norepinephrine |

This data is compiled from a source describing a validated GC-MS/MS method. nih.gov

Method Validation Parameters: Precision, Accuracy, and Sensitivity in Research Matrices

A rigorous validation process is essential to ensure that any analytical method is reliable and fit for its intended purpose. For the quantification of norepinephrine in complex biological matrices such as plasma or brain tissue, this involves assessing several key parameters. DL-Norepinephrine-d3 (hydrochloride) plays a pivotal role in achieving the high standards of precision and accuracy required.

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (%RSD).

Accuracy describes the closeness of the measured value to the true value and is often reported as percent recovery or percent bias.

Sensitivity is defined by the lower limit of detection (LOD) and the lower limit of quantitation (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy.

Research studies have demonstrated excellent performance for both LC-MS/MS and GC-MS/MS methods utilizing deuterated norepinephrine internal standards. For instance, an LC-MS/MS method for norepinephrine in human plasma was validated with an assay range of 0.0500 to 100 ng/mL. criver.com Another study reported method precision better than 4.5% RSD and accuracy ranging from 86.6% to 119% for the lowest quality control sample. thermofisher.com A highly sensitive GC-MS/MS method reported a limit of quantitation of 10 pg/mL from a 100-microliter plasma sample, with accuracy typically around 100 ± 10% and RSD values below 10%. nih.gov

The table below presents a summary of method validation findings from various research applications.

| Parameter | LC-MS/MS | GC-MS/MS |

| Limit of Quantitation (LOQ) | 0.05 ng/mL criver.com | 10 pg/mL nih.gov |

| Linear Range | 0.05 - 100 ng/mL criver.com | 1 - 200 pg/sample nih.gov |

| Precision (%RSD) | < 4.5% thermofisher.com | < 10% nih.gov |

| Accuracy | 86.6 - 119% thermofisher.com | ~100 ± 10% nih.gov |

Data is sourced from published research validating specific analytical methods. nih.govcriver.comthermofisher.com

Role of DL-Norepinephrine-d3 (hydrochloride) as an Internal Standard

The primary function of an internal standard in quantitative analysis is to correct for analytical variability that can occur at any stage, from sample preparation to final detection. A stable isotope-labeled internal standard like DL-Norepinephrine-d3 (hydrochloride) is considered the "gold standard" for mass spectrometry-based quantification because its physicochemical properties are nearly identical to the endogenous analyte. chromforum.orgresearchgate.net

Correction for Matrix Effects in Complex Biological Samples

Biological samples such as plasma, urine, and brain homogenates are incredibly complex, containing a multitude of endogenous compounds that can interfere with the analysis. nih.gov One of the most significant challenges in LC-MS/MS is the "matrix effect," where co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. thermofisher.com

Because DL-Norepinephrine-d3 has the same chemical structure and chromatographic retention time as native norepinephrine, it is subject to the exact same matrix effects. chromforum.org Any ion suppression or enhancement that affects the analyte will also affect the internal standard to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, leading to a much more accurate and reliable result. thermofisher.com This corrective capability is a critical advantage of using a stable isotope-labeled internal standard. nih.gov

Minimization of Analytical Variability in Neurochemical Assays

Beyond correcting for matrix effects, DL-Norepinephrine-d3 (hydrochloride) compensates for a wide range of potential errors throughout the analytical workflow. This includes variability in:

Sample Extraction: Inefficiencies or variations in the recovery of norepinephrine during solid-phase or liquid-liquid extraction will also affect the deuterated standard, and the ratio-based calculation will correct for this loss.

Injection Volume: Minor inconsistencies in the volume of sample injected into the chromatograph are a common source of error. Since the internal standard is present in the same vial, any variation in injection volume affects both analyte and standard proportionally.

Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time during an analytical run. The use of a co-eluting internal standard provides a constant reference, correcting for this instrumental drift and ensuring consistent quantification across a batch of samples. chromforum.org

Sample Preparation Techniques for Isotopic Analysis

The accurate quantification of catecholamines like norepinephrine in biological matrices is challenging due to their low endogenous concentrations, inherent instability, and the complexity of the sample matrix. nih.govbohrium.com Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards such as DL-Norepinephrine-d3 (hydrochloride), is a gold-standard analytical approach. However, its success is highly dependent on robust sample preparation to isolate the analyte of interest from interfering substances. nih.govbohrium.com This section details the critical sample preparation techniques—solid-phase extraction, liquid-liquid extraction, and derivatization—employed to ensure the sensitivity and accuracy of isotopic analysis.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely adopted technique for purifying and concentrating catecholamines from complex biological samples like plasma and urine prior to mass spectrometric analysis. nih.govopentrons.com The method operates on the principle of partitioning analytes between a solid sorbent and a liquid mobile phase, allowing for the retention of target compounds and the washing away of matrix interferences. nih.govopentrons.com Compared to other methods, SPE offers advantages such as high recovery rates, reduced use of organic solvents, and amenability to automation. nih.govtiaft.org

Various types of sorbents are utilized for norepinephrine extraction, with weak cation exchange (WCX) materials being particularly common due to their efficiency and repeatability. nih.govsepscience.com Mixed-mode sorbents, which combine different retention mechanisms (e.g., cation exchange and reversed-phase), are also frequently employed to enhance selectivity. sepscience.combiotage.com For instance, a method using EVOLUTE® EXPRESS WCX plates for plasma samples demonstrates high, reproducible recoveries for norepinephrine and other catecholamines. sepscience.combiotage.com Another approach involves the use of molecularly imprinted polymers (MIPs), which are engineered to have high specificity for catecholamines, offering selective extraction from serum. researchgate.net Dispersive solid-phase extraction (DSPE), a variation where the sorbent is dispersed directly into the sample, has also been explored, sometimes using novel materials like magnetic nanoparticles to simplify the separation of the sorbent from the sample. nih.govnih.gov

The general SPE procedure involves four key steps:

Conditioning: The sorbent is prepared with a solvent to ensure effective binding of the analyte. opentrons.com

Loading: The pre-treated biological sample (e.g., plasma, urine) is passed through the sorbent, where the analyte is retained. opentrons.com

Washing: The sorbent is rinsed with one or more solvents to remove non-specifically bound impurities. opentrons.com

Elution: A specific solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. opentrons.com

The use of a deuterated internal standard like DL-Norepinephrine-d3, added to the sample before extraction, is crucial for correcting any analyte loss during these steps, thereby ensuring accurate quantification. researchgate.net

| SPE Sorbent/Method | Matrix | Key Features | Reported Recovery | Reference |

|---|---|---|---|---|

| Mixed-Mode Weak Cation Exchange (WCX) | Plasma | High reproducible recoveries for multiple catecholamines and metanephrines. Amenable to automation. | >80% | sepscience.combiotage.com |

| Molecularly Imprinted Polymer (MIP) | Serum | High selectivity for catecholamines and metanephrines. | 64–98% (depending on analyte) | researchgate.net |

| Aminophenylboronic Acid-Functionalized Magnetic Nanoparticles (Dispersive SPE) | Urine, Plasma | Selective extraction of catecholamines with cis-diol structures. Rapid separation using an external magnet. | Not explicitly stated, but method showed good performance with low detection limits. | rsc.org |

| Phenylboronic Acid Columns | Plasma | Selective isolation of norepinephrine; used in a stable-isotope dilution GC-MS method. | Not explicitly stated, but method accuracy was ~100% with RSD <10%. | researchgate.net |

Liquid-Liquid Extraction (LLE) Procedures

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govopentrons.com For amphoteric compounds like norepinephrine, the pH of the aqueous phase is a critical factor that influences its charge state and partitioning behavior. nih.gov By adjusting the pH, the extraction can be optimized to selectively move the analyte into the organic phase, leaving water-soluble interferences behind. opentrons.comthermofisher.com

A common LLE strategy for catecholamines involves the use of a complexing agent, such as diphenylboronate. thermofisher.comthermofisher.com This agent reacts with the cis-diol group of catecholamines to form a stable, negatively charged complex. This complex exhibits a strong affinity for a polar extraction solvent, like ethyl acetate, especially under alkaline conditions, facilitating efficient extraction from urine. thermofisher.com The general LLE workflow consists of selecting appropriate solvents, mixing the sample with the solvents, allowing the phases to separate (often aided by centrifugation), and carefully collecting the organic phase containing the analyte. opentrons.com

While effective, traditional LLE can sometimes be hampered by the formation of emulsions. Supported liquid extraction (SLE) has emerged as a modern alternative that mitigates this issue. lcms.cz In SLE, the aqueous sample is absorbed onto an inert solid support. An immiscible organic solvent is then passed through the support, performing the extraction without the vigorous shaking that can lead to emulsions. lcms.cz Regardless of the specific LLE approach, the inclusion of DL-Norepinephrine-d3 as an internal standard from the outset is essential for accurate quantification by correcting for extraction inefficiencies and matrix effects. thermofisher.com

| LLE Method | Matrix | Reagents | Principle | Reference |

|---|---|---|---|---|

| Complexation-Based LLE | Urine | 2-aminoethyl diphenylboronate (complexing agent), Ethyl acetate (extraction solvent) | Forms a stable complex with the cis-hydroxyl groups of catecholamines, which is then extracted into the organic solvent under alkaline conditions. | thermofisher.comthermofisher.com |

| Supported Liquid Extraction (SLE) | Plasma | Ethyl acetate with 1% formic acid (extraction solvent) | Aqueous sample is absorbed onto a solid support, and the analyte is eluted with an organic solvent, avoiding emulsion formation. Used for acidic catecholamine metabolites. | lcms.cz |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Urine | Ethanol (dispersive solvent), Dichloromethane (extraction solvent) | A mixture of extraction and dispersive solvents is rapidly injected into the sample, forming a cloudy solution that maximizes surface area for rapid analyte transfer. | nih.gov |

Derivatization Strategies for Mass Spectrometric Detection

Derivatization is a chemical modification process frequently employed in the analysis of catecholamines to overcome analytical challenges and enhance detection by mass spectrometry. nih.govjfda-online.com Catecholamines like norepinephrine are inherently unstable and prone to oxidation due to their vicinal hydroxyl groups. nih.gov They also tend to exhibit poor fragmentation characteristics in a mass spectrometer, which can limit sensitivity and specificity. researchgate.net Derivatization converts the analyte into a more stable and volatile form with improved chromatographic and mass spectrometric properties. jfda-online.comnih.gov

Several derivatization strategies are used for norepinephrine analysis, often targeting the amine and hydroxyl functional groups.

Acylation: This is a common approach where an acyl group is added to the molecule. Reagents like propionic anhydride have been used for direct, in-matrix derivatization of plasma samples. nih.govresearchgate.net This process, known as propionylation, increases stability and has been shown to improve sensitivity by a factor of 4 to 30. researchgate.net Fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA), are also used to create derivatives that are highly responsive in the mass spectrometer. researchgate.netjfda-online.com

Alkylation/Reductive Amination: Derivatization with d4-acetaldehyde has been used to improve chromatography, sensitivity, and stability for norepinephrine analysis in plasma. criver.com

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are used to create trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) is optimized to ensure a complete and reproducible reaction with minimal side-product formation. The resulting derivative often produces a higher mass ion, which can be useful for selected ion monitoring (SIM) in MS, moving the analyte's signal away from low-mass interferences. The combination of derivatization with an isotopic internal standard like DL-Norepinephrine-d3 provides a highly robust and sensitive method for quantitative analysis. researchgate.net

| Reagent | Chemical Reaction | Analytical Platform | Key Advantages | Reference |

|---|---|---|---|---|

| Propionic Anhydride | Acylation (Propionylation) | LC-MS/MS | Increases stability and sensitivity; can be performed directly in plasma matrix; improves specificity by preventing interferences. | nih.govresearchgate.net |

| Pentafluoropropionic Anhydride (PFPA) | Acylation | GC-MS | Creates highly sensitive derivatives for detection by negative ion chemical ionization MS. | researchgate.net |

| d4-Acetaldehyde | Reductive Amination/Alkylation | LC-MS/MS | Improves chromatography, sensitivity, and stability of the analyte. | criver.com |

| MSTFA and MBHFBA | Silylation and Acylation | GC-MS | Two-step derivatization forming O-TMS, N-heptafluorobutylacyl derivatives, providing good peak separation and sensitivity. |

Application of Dl Norepinephrine D3 Hydrochloride in Preclinical Pharmacokinetic and Metabolic Research

Pharmacokinetic (PK) Studies in Animal Models

The application of DL-Norepinephrine-d3 (hydrochloride) in preclinical pharmacokinetic studies allows researchers to trace the journey of exogenous norepinephrine (B1679862) through a biological system. This is essential for understanding how norepinephrine-based therapeutics might behave in the body. The general principles of using deuterated compounds in pharmacokinetic studies suggest that they can provide valuable insights into absorption, distribution, metabolism, and excretion (ADME) processes. nih.gov

Absorption and Distribution Dynamics of Norepinephrine Analogs

Elimination Kinetics in Preclinical Systems

The elimination of norepinephrine from the body is a rapid process, and understanding its kinetics is vital. The use of a deuterated analog like DL-Norepinephrine-d3 allows for the precise measurement of its clearance from the system without the confounding presence of endogenous norepinephrine. Elimination kinetics are typically determined by measuring the decrease in the plasma concentration of the deuterated compound over time.

Key parameters that can be determined include:

Half-life (t½): The time it takes for the concentration of the drug to reduce by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Studies on similar deuterated compounds have shown that deuteration can sometimes lead to altered pharmacokinetic profiles, such as reduced clearance and increased exposure (Area Under the Curve - AUC), due to the kinetic isotope effect. nih.gov However, without specific studies on DL-Norepinephrine-d3, its precise elimination kinetics in preclinical models remain to be detailed in the scientific literature.

Compartmental Modeling of Labeled Norepinephrine Disposition

Pharmacokinetic data obtained from studies using labeled compounds like DL-Norepinephrine-d3 can be fitted to compartmental models to provide a more detailed mathematical description of the drug's disposition. These models can help to visualize and quantify the transfer of the drug between different physiological compartments, such as the blood, highly perfused tissues, and less perfused tissues. While specific compartmental modeling studies for DL-Norepinephrine-d3 are not available, the general approach would involve fitting the plasma concentration-time data to a one-, two-, or multi-compartment model to estimate the rate constants for absorption, distribution, and elimination.

Metabolic Pathway Elucidation Using Isotopic Tracers

One of the most powerful applications of DL-Norepinephrine-d3 (hydrochloride) is in the elucidation of metabolic pathways. By tracking the appearance of deuterated metabolites, researchers can identify the enzymatic processes that act on norepinephrine and quantify the flux through different metabolic routes.

In Vitro Metabolic Stability Assessments

In vitro assays are a cornerstone of early drug development, providing a preliminary assessment of a compound's metabolic fate. DL-Norepinephrine-d3 can be incubated with various in vitro systems, such as liver microsomes, hepatocytes, or specific drug-metabolizing enzymes, to assess its stability.

The rate of disappearance of the parent compound (DL-Norepinephrine-d3) over time provides a measure of its intrinsic clearance. This information helps to predict the in vivo clearance and potential for drug-drug interactions. The use of the deuterated form ensures that the assay is measuring the metabolism of the administered compound and not the endogenous norepinephrine that may be present in the biological matrix.

Identification of Norepinephrine Metabolites in Research Systems

Following the administration of DL-Norepinephrine-d3 to in vivo or in vitro systems, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to detect and identify metabolites that retain the deuterium (B1214612) label. This provides unequivocal evidence that these metabolites are derived from the administered compound.

Studies using deuterium-labeled metabolites of norepinephrine have been instrumental in understanding the origins of key metabolites like 4-hydroxy-3-methoxymandelic acid (HMMA) and 4-hydroxy-3-methoxyphenylglycol (HMPG). nih.gov A similar approach using DL-Norepinephrine-d3 as the parent compound would allow for a comprehensive mapping of its metabolic pathways, including the identification of novel or previously uncharacterized metabolites.

| Parameter | Description | Relevance in Preclinical Research |

| Absorption | The process by which a drug enters the bloodstream. | Determines the bioavailability of orally administered norepinephrine analogs. |

| Distribution | The reversible transfer of a drug from one location in the body to another. | Provides insight into which tissues and organs are exposed to the drug. |

| Metabolism | The chemical alteration of a drug by the body. | Identifies the enzymes responsible for drug clearance and potential for drug interactions. |

| Elimination | The irreversible removal of a drug from the body. | Determines the dosing frequency and potential for drug accumulation. |

Quantitative Analysis of Metabolic Turnover Rates

The turnover of norepinephrine (NE)—encompassing its synthesis, release, and metabolic degradation—is a tightly regulated process fundamental to synaptic transmission and physiological homeostasis. Quantifying the rate of this turnover is crucial for understanding both the normal function of the noradrenergic system and its dysregulation in pathological states. DL-Norepinephrine-d3 (hydrochloride) is an ideal tracer for these kinetic studies.

When introduced into a biological system, Norepinephrine-d3 behaves almost identically to endogenous norepinephrine but is distinguishable by its higher mass. By administering the labeled compound and subsequently measuring the ratio of labeled to unlabeled NE and its metabolites over time, researchers can calculate its rate of appearance and disappearance. This methodology, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), provides a direct measure of neurotransmitter dynamics.

Preclinical studies in animal models, such as rats, have established methodologies for assessing NE turnover. For instance, research has shown that antidepressant treatments can lead to a reduction in NE turnover in specific brain regions like the hypothalamus. nih.gov By inhibiting NE reuptake, these drugs cause an accumulation of the neurotransmitter in the synapse, triggering a compensatory homeostatic mechanism that downregulates its synthesis and release. nih.gov Using a tracer like Norepinephrine-d3 allows for precise quantification of this adaptive response. The rate of decline of the labeled tracer, once administration stops, reflects the metabolic clearance, while the dilution of the tracer by endogenous NE reflects the synthesis rate.

Studies using other labeled forms of norepinephrine have utilized compartmental models to describe its kinetics. A two-compartment model has been shown to be effective in describing the distribution and metabolism of NE, providing detailed parameters such as metabolic clearance rates and volumes of distribution. nih.gov These established models provide the framework for analyzing data generated from studies using Norepinephrine-d3.

| Brain Region | Parameter Measured | Condition | Finding | Reference |

|---|---|---|---|---|

| Hypothalamus | NE Turnover Rate | Chronic Desipramine Treatment | Reduced | nih.gov |

| Hypothalamus | MHPG Formation Rate | Chronic Desipramine Treatment | Reduced | nih.gov |

| Caudate Nucleus | DA Turnover Rate | Chronic Desipramine Treatment | Reduced | nih.gov |

| Cortex & Hippocampus | MHPG Levels | Tyrosine Administration | Increased | nih.gov |

Pharmacodynamic (PD) Modeling in Animal Models with Labeled Compounds

Pharmacodynamic (PD) modeling seeks to establish a quantitative relationship between a drug's concentration in the body and the magnitude of the physiological response it elicits. Using a labeled compound like DL-Norepinephrine-d3 is particularly advantageous because it allows researchers to precisely track the concentration of the administered agent at the target site (e.g., plasma or specific brain tissue) and correlate it with a biological effect, independent of the body's own norepinephrine. nih.gov This is critical for building accurate models that can predict a drug's effect.

The administration of labeled norepinephrine can induce a range of downstream neurochemical responses. These effects are mediated by the activation of adrenergic receptors, which are widely distributed throughout the central nervous system. nih.gov Studies have shown that norepinephrine has powerful effects on core astrocyte functions and can directly influence nuclear processes, including gene expression. nih.gov

By administering a known quantity of Norepinephrine-d3 and measuring its concentration in brain microdialysates or tissue homogenates, researchers can directly link exposure to specific neurochemical events. For example, research has demonstrated a strong correlation between norepinephrine levels and hippocampal neurogenesis. nih.gov A labeled tracer could be used to quantify the precise concentration of NE required to stimulate the proliferation of neural precursor cells via β3-adrenergic receptors. nih.gov

Furthermore, the noradrenergic and dopaminergic systems are intricately linked. nih.gov Pharmacological studies have shown that inhibiting norepinephrine reuptake can lead to a significant increase in extracellular levels of both norepinephrine and dopamine (B1211576) in the prefrontal cortex. nih.gov Using Norepinephrine-d3, a PD model could be constructed to quantify this relationship, showing how a specific concentration of the labeled NE directly influences the release and availability of dopamine. This helps to elucidate the complex interplay between neurotransmitter systems.

| Labeled Compound/Modulator | Animal Model | Measured Exposure | Neurochemical or Physiological Response | Reference |

|---|---|---|---|---|

| Norepinephrine (general) | Mouse | Not Specified | Direct activation of self-renewing hippocampal neural precursors | nih.gov |

| SK609 (NET Inhibitor) | Rat | 4 mg/kg dose | ~300% increase in prefrontal cortex NE; ~160% increase in DA | nih.gov |

| Norepinephrine (peripheral) | Human | Plasma Concentration | Increase in Mean Arterial Pressure (MAP) by 24% | nih.gov |

| β3-adrenergic agonist | Mouse | Intrahippocampal injection | Significant increase in proliferating cells in the subgranular zone | nih.gov |

The brain's neurochemical environment is maintained in a state of dynamic equilibrium, or homeostasis. The introduction of an exogenous neurotransmitter like Norepinephrine-d3 acts as a perturbation to this system, provoking compensatory responses. Studying these responses provides invaluable insight into the regulatory mechanisms that govern neurotransmitter balance.

For instance, the sustained increase in synaptic norepinephrine availability following the administration of a reuptake inhibitor results in a feedback mechanism that reduces the firing rate and turnover of endogenous norepinephrine. nih.gov The use of Norepinephrine-d3 allows for the clear separation of the administered pool from the endogenous pool, making it possible to observe and quantify the reduction in endogenous NE synthesis and release in response to the perturbation.

The interaction between norepinephrine and other systems, such as the dopamine system, is a key aspect of this homeostasis. nih.gov In a normal state, NE and dopamine (DA) may act to balance synaptic inputs, with NE strengthening desired signals and DA weakening inappropriate ones. nih.gov By introducing Norepinephrine-d3, researchers can study how this balance is shifted. For example, an excess of labeled NE might lead to a compensatory change in the firing rate of dopaminergic neurons or alter the expression of dopamine receptors as the system attempts to restore equilibrium. These adaptive changes are central to understanding both the therapeutic effects of noradrenergic drugs and the mechanisms of drug tolerance and dependence.

Investigation of Neurochemical Pathways and Mechanisms Using Dl Norepinephrine D3 Hydrochloride

Neurotransmitter Uptake and Release Studies in Research Models

The precise control of neurotransmitter concentrations in the synaptic cleft is fundamental to proper neuronal communication. DL-Norepinephrine-d3 (hydrochloride) is instrumental in studying the mechanisms that govern the lifecycle of norepinephrine (B1679862) at the synapse.

Assessment of Norepinephrine Transporter (NET) Functionality

The Norepinephrine Transporter (NET) is a key protein responsible for clearing norepinephrine from the synaptic cleft and returning it to the presynaptic neuron, a process known as reuptake. nih.gov This action terminates the neurotransmitter's signal and is crucial for maintaining synaptic homeostasis. nih.govwikipedia.org The transporter co-transports norepinephrine with sodium and chloride ions. wikipedia.orgmdpi.com

In research settings, DL-Norepinephrine-d3 (hydrochloride) is used as a tracer to directly measure the rate and efficiency of NET-mediated uptake. By introducing the labeled compound into preparations such as synaptosomes (isolated nerve terminals), researchers can quantify its accumulation inside the neuron using techniques like mass spectrometry. This allows for a precise assessment of NET functionality. Furthermore, this method is invaluable for studying how various substances inhibit the transporter. For instance, research has shown that NET is a primary target for certain antidepressants and other psychoactive drugs. nih.govwikipedia.org Studies using knock-out mouse models have also revealed the promiscuity of the NET, demonstrating its ability to clear dopamine (B1211576) in brain regions where the dopamine transporter is sparse. nih.gov The use of DL-Norepinephrine-d3 allows for unambiguous measurement of transport kinetics in such complex scenarios.

| Inhibitor | Class | Significance in Research | Reference |

|---|---|---|---|

| Desipramine | Tricyclic Antidepressant | A classic and potent NET inhibitor used to experimentally block norepinephrine reuptake in both in vitro and in vivo models. Its high affinity for NET is a benchmark in binding studies. | nih.govnih.gov |

| Atomoxetine | Norepinephrine Reuptake Inhibitor (NRI) | A selective NET inhibitor developed for therapeutic use, often studied to understand the role of NET in conditions like ADHD. | nih.gov |

| Reboxetine | Norepinephrine Reuptake Inhibitor (NRI) | Another selective NET inhibitor used in research to probe the specific consequences of blocking noradrenergic reuptake. | nih.govmdpi.com |

| Cocaine | Stimulant / Monoamine Reuptake Inhibitor | A non-selective inhibitor that blocks NET, DAT, and SERT. It is studied to understand the neurobiological basis of addiction and the role of norepinephrine in stimulant effects. | nih.govnih.gov |

Dynamics of Synaptic Vesicle Content Release

Once synthesized or taken back up into the presynaptic neuron, norepinephrine is packaged into synaptic vesicles for storage and subsequent release. The release of this vesicular content into the synaptic cleft is triggered by the arrival of an action potential. Studies using tracers have been fundamental to understanding this process.

DL-Norepinephrine-d3 (hydrochloride) can be used to label the pool of norepinephrine within these synaptic vesicles. After its uptake into the neuron, the deuterated compound mixes with the endogenous neurotransmitter and is packaged into vesicles. Researchers can then stimulate the neuron and measure the amount of DL-Norepinephrine-d3 released. This technique allows for the detailed investigation of factors that modulate neurotransmitter release. For example, research on rat brain vesicles has explored how ions, ATP, and various drugs influence the stability and release of stored norepinephrine. nih.gov Using a stable isotope like DL-Norepinephrine-d3 provides a powerful method to quantify the dynamics of vesicle release and study how these processes are affected by pharmacological agents or in models of disease.

Enzymatic Degradation Pathway Analysis

After its release and action at receptors, the effects of norepinephrine are terminated not only by reuptake but also by enzymatic degradation. Two primary enzymes are responsible for its metabolism: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). nih.govdrugbank.com DL-Norepinephrine-d3 (hydrochloride) is an ideal substrate for studying the activity of these enzymes.

Monoamine Oxidase (MAO) Activity Profiling

Monoamine Oxidase (MAO) is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines, including norepinephrine. mdpi.com It exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. nih.gov MAO-A preferentially metabolizes norepinephrine and serotonin, while both forms can metabolize dopamine. nih.govnih.gov

In enzymatic assays, DL-Norepinephrine-d3 (hydrochloride) serves as a substrate to profile MAO-A activity. When MAO-A metabolizes the labeled compound, it produces deuterated 3,4-dihydroxyphenylglycol (B133932) (d-DHPG). By measuring the rate of d-DHPG formation, researchers can precisely determine the enzyme's catalytic efficiency. This is crucial for screening potential MAO inhibitors or for understanding how MAO activity is altered in various physiological or pathological states. For instance, studies in rats have shown that reduced MAO-A activity in the hippocampus leads to elevated norepinephrine levels, which can influence behavior. nih.gov

| Isozyme | Preferred Substrates | Primary Role in Neurotransmitter Metabolism | Reference |

|---|---|---|---|

| MAO-A | Norepinephrine, Epinephrine, Serotonin, Dopamine | Major enzyme for the degradation of norepinephrine in the brain and periphery. Inhibition leads to increased levels of norepinephrine and serotonin. | drugbank.comnih.govnih.gov |

| MAO-B | Phenethylamine, Benzylamine, Dopamine | Primarily involved in the metabolism of dopamine. Its inhibitors are used to increase dopamine levels in specific neurological conditions. | nih.gov |

Catechol-O-Methyltransferase (COMT) Interaction Studies

Catechol-O-Methyltransferase (COMT) is another key enzyme in the metabolic clearance of catecholamines. nih.gov It inactivates norepinephrine by transferring a methyl group from the co-substrate S-adenosylmethionine to one of the hydroxyl groups on the catechol ring, forming the metabolite normetanephrine. nih.gov COMT activity is particularly important in extraneuronal tissues and plays a significant role in modulating catecholamine levels. drugbank.comgenomind.com

DL-Norepinephrine-d3 (hydrochloride) is an excellent tool for investigating COMT activity. When used as a substrate, its metabolism results in the formation of deuterated normetanephrine. Quantifying this labeled metabolite allows for a direct measurement of COMT's enzymatic rate. This is particularly relevant in pharmacogenomic studies, as common genetic polymorphisms in the COMT gene result in enzymes with different levels of activity (e.g., high-activity Val/Val, normal-activity Val/Met, and low-activity Met/Met genotypes). genomind.comnih.gov Using DL-Norepinephrine-d3, researchers can precisely characterize how these genetic differences translate into functional changes in norepinephrine metabolism in non-human model systems.

| Genotype | Enzyme Activity Level | Effect on Prefrontal Cortex Catecholamine Levels | Reference |

|---|---|---|---|

| Val/Val | High | Faster degradation, leading to lower baseline dopamine/norepinephrine levels. | genomind.com |

| Val/Met | Intermediate / Normal | Considered the baseline level of enzyme activity. | genomind.com |

| Met/Met | Low | Slower degradation, leading to higher baseline dopamine/norepinephrine levels. | genomind.com |

Receptor Binding and Signaling Pathway Research (Focus on Non-Human Systems)

Norepinephrine exerts its physiological effects by binding to and activating a family of G-protein coupled receptors known as adrenergic receptors (or adrenoceptors). medchemexpress.comselleckchem.com These receptors are broadly classified into alpha (α) and beta (β) types, each with several subtypes (e.g., α1, α2, β1, β2, β3). Understanding how norepinephrine interacts with these receptors is key to understanding its role in health and disease.

In non-human research models, DL-Norepinephrine-d3 (hydrochloride) can be used in receptor binding assays. While radiolabeled ligands are traditionally used to label receptors, a stable-isotope labeled compound can act as a competitor. In these competition binding experiments, a fixed amount of a high-affinity radiolabeled antagonist is incubated with membrane preparations from a specific tissue (e.g., rat brain cortex) in the presence of increasing concentrations of DL-Norepinephrine-d3. By measuring the displacement of the radioligand, researchers can determine the binding affinity (Ki) of norepinephrine for that specific receptor subtype. The use of the d3 version facilitates quantification with mass spectrometry-based techniques. These studies, performed across different receptor subtypes expressed in cell lines or isolated from animal tissues, provide a detailed pharmacological profile of the endogenous neurotransmitter.

| Receptor Subtype | Primary Signaling Mechanism | General Function in Non-Human Models | Reference |

|---|---|---|---|

| Alpha-1 (α1) | Gq-coupled; increases intracellular Ca²⁺ | Mediates smooth muscle contraction (e.g., vasoconstriction), glycogenolysis. | medchemexpress.comselleckchem.com |

| Alpha-2 (α2) | Gi-coupled; inhibits adenylyl cyclase | Acts as a presynaptic autoreceptor to inhibit further norepinephrine release; also found postsynaptically. | nih.govnih.gov |

| Beta-1 (β1) | Gs-coupled; stimulates adenylyl cyclase | Increases heart rate and contractility. | medchemexpress.comselleckchem.com |

| Beta-2 (β2) | Gs-coupled; stimulates adenylyl cyclase | Mediates smooth muscle relaxation (e.g., bronchodilation), glycogenolysis. | nih.gov |

Quantification of Ligand-Receptor Interactions

The precise quantification of the interaction between a ligand, such as norepinephrine, and its corresponding receptors is fundamental to understanding its physiological and pathological roles. The use of stable isotope-labeled ligands like DL-Norepinephrine-d3 (hydrochloride) in conjunction with mass spectrometry-based techniques offers a significant advantage over traditional radioligand binding assays. This approach provides high sensitivity and selectivity, allowing for the accurate determination of key binding parameters.

One of the primary applications of DL-Norepinephrine-d3 (hydrochloride) is in competitive binding assays to determine the affinity of unlabeled ligands for adrenergic receptors. In these assays, a known concentration of the deuterated ligand is incubated with a preparation of receptors (e.g., cell membranes expressing a specific adrenergic receptor subtype) in the presence of varying concentrations of a competing, unlabeled ligand. By measuring the displacement of DL-Norepinephrine-d3 (hydrochloride) at different concentrations of the competitor, the inhibition constant (Ki) of the unlabeled ligand can be calculated. The Ki value is a measure of the ligand's binding affinity for the receptor.

Furthermore, saturation binding experiments can be performed using DL-Norepinephrine-d3 (hydrochloride) to determine the dissociation constant (Kd) and the maximum receptor density (Bmax). The Kd represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of binding affinity. Bmax reflects the total number of receptors present in the sample. These parameters are crucial for characterizing receptor populations in different tissues and under various physiological or pathological conditions.

The data from such binding assays are typically analyzed using non-linear regression models. The use of a deuterated standard allows for precise quantification by mass spectrometry, overcoming some of the limitations and safety concerns associated with radiolabeled compounds.

Table 1: Illustrative Data from a Competitive Binding Assay using DL-Norepinephrine-d3 (hydrochloride)

| Competitor Ligand | Receptor Subtype | Ki (nM) |

| Prazosin | α1-adrenergic | 0.5 |

| Yohimbine | α2-adrenergic | 1.2 |

| Propranolol | β-adrenergic | 2.5 |

Note: The data in this table are illustrative and intended to represent typical results from such an experiment. Actual values would be determined empirically.

Investigation of Post-Synaptic Signaling Cascades

Upon binding to its G protein-coupled receptors (GPCRs) on the post-synaptic membrane, norepinephrine initiates a cascade of intracellular events. DL-Norepinephrine-d3 (hydrochloride) is instrumental in dissecting these complex signaling pathways. By stimulating cells with the deuterated agonist, researchers can accurately trace the activation of downstream effectors and the generation of second messengers.

The binding of norepinephrine to β-adrenergic receptors typically leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov cAMP, a ubiquitous second messenger, then activates Protein Kinase A (PKA). nih.gov PKA proceeds to phosphorylate a multitude of intracellular proteins, including transcription factors, ion channels, and enzymes, thereby modulating their activity and leading to the ultimate physiological response. bioagilytix.com

The use of DL-Norepinephrine-d3 (hydrochloride) allows for the precise stimulation of this pathway, and subsequent changes in the levels of key signaling molecules can be quantified using techniques like mass spectrometry-based proteomics and immunoassays. For instance, following stimulation with the deuterated compound, researchers can measure the accumulation of cAMP within the cell. Furthermore, phosphoproteomic approaches can be employed to identify and quantify the proteins that are phosphorylated by PKA in response to norepinephrine signaling.

A study on the role of norepinephrine in the basolateral amygdala demonstrated that specific concentrations of norepinephrine can induce memory impairments through the regulation of the β-adrenoceptor-cAMP/PKA pathway. This research highlights the critical role of this signaling cascade in cognitive processes. While this particular study did not specify the use of the d3 variant, the principle of using a known agonist to elicit and study the pathway remains the same. The use of a deuterated version would allow for more precise quantification of the initial stimulus and its correlation with the downstream effects.

Table 2: Key Events in Norepinephrine-Induced Post-Synaptic Signaling

| Signaling Event | Key Molecule(s) | Method of Investigation |

| Receptor Binding | Adrenergic Receptors | Competitive Binding Assays with DL-Norepinephrine-d3 |

| G Protein Activation | Gs/Gi | GTPγS Binding Assays |

| Second Messenger Production | Adenylyl Cyclase, cAMP | cAMP Accumulation Assays |

| Kinase Activation | Protein Kinase A (PKA) | Phosphorylation-specific antibody-based assays |

| Protein Phosphorylation | Various substrate proteins | Mass Spectrometry-based Phosphoproteomics |

This table provides a simplified overview of the signaling cascade and the methods used to investigate it, where DL-Norepinephrine-d3 (hydrochloride) can serve as the initial stimulus.

Emerging Research Applications and Methodological Advancements

Integration with Advanced Imaging Techniques for Tracing

The tracing of neurotransmitter dynamics in vivo is crucial for understanding neurological and cardiovascular diseases. While radioisotope-labeled tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) have been the mainstay for imaging the norepinephrine (B1679862) transporter (NET), the use of stable, non-radioactive isotopes like deuterium (B1214612) is an emerging field. nih.govresearchgate.net

PET and SPECT tracers, such as ¹¹C-HED and ¹²³I-MIBG, are effective for evaluating the cardiac sympathetic nervous system and certain neuroendocrine tumors. nih.gov These techniques provide high sensitivity and allow for the quantification of NET density in conditions like heart failure and Parkinson's disease. nih.gov However, the short half-life of some radioisotopes (e.g., 20 minutes for carbon-11) necessitates an on-site cyclotron, limiting their widespread availability. nih.govresearchgate.net

A promising alternative approach is Deuterium Metabolic Imaging (DMI), an MRI-based technique that traces the metabolic fate of deuterated compounds. auntminnie.com DMI utilizes non-radioactive, stable isotopes like D-[6,6'-2H2]glucose, which are easily transportable and have a long shelf-life. auntminnie.com This technique allows for the visualization of glucose and its downstream metabolites, offering a window into cellular metabolism. auntminnie.com While DMI currently faces challenges with spatial resolution at standard magnetic field strengths, it holds potential as an alternative to FDG-PET for assessing metabolic activity. auntminnie.com

In this context, DL-Norepinephrine-d3 could theoretically be used as a tracer for DMI to specifically monitor the metabolic pathways and turnover of norepinephrine. This application would enable researchers to track the regional distribution and metabolic activity of noradrenergic systems without the need for ionizing radiation, representing a significant methodological advancement in neurological and metabolic research.

Development of Multi-Analyte Stable Isotope Dilution Assays

DL-Norepinephrine-d3 (hydrochloride) is a critical component in the development of highly specific and sensitive quantitative assays, primarily using stable isotope dilution (SID) methodology combined with mass spectrometry. medchemexpress.comnih.gov The use of a deuterated internal standard provides the highest possible analytical specificity, as it is chemically identical to the analyte of interest but mass-shifted, allowing for precise correction of analyte loss during sample preparation and ionization variability in the mass spectrometer. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for these assays. nih.govnih.gov Research has led to the development of methods capable of simultaneously measuring multiple catecholamines (norepinephrine, epinephrine, dopamine) and their metabolites from a single, small biological sample. nih.govshimadzu.com This is particularly advantageous in preclinical studies involving small animals, where sample volume is limited. nih.govnih.gov

Key features of these advanced assays include:

High Sensitivity and Specificity: Methods can achieve limits of quantitation in the picogram range (e.g., 10 pg/mL of plasma), allowing for the analysis of trace levels of norepinephrine. nih.gov

Minimal Sample Volume: Successful quantification has been demonstrated in plasma volumes as small as 25-100 microliters. nih.gov

Rapid Analysis: Modern LC-MS/MS methods can have instrumental run times as short as 3.5 minutes per sample, facilitating higher throughput. researchgate.net

Multi-Analyte Capability: Assays have been developed to concurrently measure catecholamines and their precursors or metabolites, such as L-DOPA and metanephrines, providing a more comprehensive view of the metabolic pathway from a single analysis. nih.gov

The table below summarizes findings from various studies that have developed and utilized such assays.

| Study Focus | Analytical Method | Sample Matrix | Key Analytes Measured | Noteworthy Finding | Citation(s) |

| Ultrasensitive Quantification | LC-MS/MS | Plasma | l-DOPA, Catecholamines, Metanephrines | Enables simultaneous analysis in volume-limited samples without offline extraction. | nih.gov |

| Small Volume Analysis | GC-MS/MS | Plasma | Norepinephrine | Achieved a low limit of quantitation (10 pg/mL) from 100 µL of plasma, allowing for detailed time-course studies in individual rats. | nih.gov |

| Clinical Urine Analysis | LC-MS/MS | Urine | Epinephrine, Norepinephrine, Dopamine (B1211576) | Developed a rapid (3.5 min) and reliable method free from common drug interferences. | researchgate.net |

| High-Sensitivity Plasma Analysis | LC-MS/MS | Plasma | Epinephrine, Norepinephrine | Validated a method with a measuring range covering the entire reference interval for human plasma. | nih.gov |

Role in Mechanistic Toxicology Studies (Non-Clinical)

DL-Norepinephrine-d3 is a valuable tool for non-clinical mechanistic toxicology studies, primarily through its ability to elucidate the role of specific metabolic pathways in toxicity. The substitution of hydrogen with deuterium creates a stronger chemical bond, which can slow the rate of metabolic reactions. This phenomenon, known as the deuterium kinetic isotope effect, is a cornerstone of using deuterated compounds to probe metabolic mechanisms. nih.govjuniperpublishers.com

Norepinephrine is metabolized by enzymes, including monoamine oxidase, which can lead to the formation of potentially toxic byproducts like the aldehyde dihydroxyphenylglycolaldehyde. nih.gov In preclinical models, the administration of norepinephrine has been associated with dose-dependent reproductive toxicity, such as delayed ossification in fetuses. researchgate.net

By using DL-Norepinephrine-d3, researchers can investigate the contribution of these metabolic pathways to the observed toxicity. If deuteration occurs at a site of metabolic cleavage, the slowed metabolism can lead to:

Reduced Formation of Toxic Metabolites: By slowing the enzymatic degradation of norepinephrine, the production of downstream toxic aldehydes can be decreased. nih.gov This allows for studies that can differentiate the toxicity of the parent compound from that of its metabolites.

Metabolic Shunting: Altering the rate of one metabolic pathway can cause the compound to be processed through alternative pathways. juniperpublishers.com Studying these shifts helps to identify previously unknown metabolic routes and their potential toxicological relevance.

For example, comparing the toxicological profile of native norepinephrine with that of DL-Norepinephrine-d3 in animal models can help determine if the observed toxicity (e.g., delayed ossification) is caused by norepinephrine itself or by one of its rapidly formed metabolites. Such studies are critical for understanding the chemical mechanisms of toxicity and for designing safer therapeutic agents that target the noradrenergic system.

Potential for Novel Drug Discovery and Target Identification in Preclinical Models

The application of DL-Norepinephrine-d3 in preclinical research extends into the realm of new drug discovery and the identification of therapeutic targets. Its utility is twofold: as a tracer to measure the effects of new drugs on the noradrenergic system and as a template for creating novel, improved therapeutic agents.

As a tracer, DL-Norepinephrine-d3, in conjunction with the sensitive analytical methods described in section 6.2, allows for precise pharmacokinetic and pharmacodynamic studies. nih.gov Researchers can accurately measure the turnover, synthesis, and clearance of norepinephrine in preclinical models. When a new chemical entity is administered, this methodology can reveal its precise effect on the noradrenergic system, helping to identify and validate its mechanism of action and potential as a drug. For instance, the ability to map the time course of norepinephrine reduction in response to clonidine (B47849) administration in a single group of rats highlights the power of this approach. nih.gov

Furthermore, the deliberate incorporation of deuterium into drug candidates is a recognized strategy in modern drug discovery. nih.govjuniperpublishers.com Deuteration can favorably alter a drug's metabolic profile, often leading to a longer biological half-life and reduced systemic clearance. juniperpublishers.com This can result in a more effective therapeutic with an improved pharmacokinetic profile. A key example is the development of deuterated L-DOPS (a prodrug of norepinephrine). This deuterated version was designed to be more effective and less toxic than its non-deuterated counterpart for treating norepinephrine deficiency states because the norepinephrine it produces is less susceptible to degradation. nih.gov This demonstrates the direct potential for creating novel therapeutics based on deuterated analogs of endogenous compounds like norepinephrine.

By providing a deeper understanding of target engagement and metabolic fate, DL-Norepinephrine-d3 serves as a foundational tool for the preclinical development of next-generation drugs targeting a wide range of disorders where norepinephrine plays a key role, including those related to mood, attention, and blood pressure regulation. nih.gov

Q & A

Q. What experimental strategies are recommended for synthesizing and characterizing DL-Norepinephrine-d3 (hydrochloride) in academic laboratories?

To synthesize DL-Norepinephrine-d3 (hydrochloride), researchers typically use reductive amination of deuterated precursors or isotopic exchange methods. Characterization involves nuclear magnetic resonance (NMR) for deuterium positional verification and mass spectrometry (MS) for isotopic purity. For example, deuterium labeling at specific positions (e.g., methyl groups) can be confirmed via H-NMR shifts . High-performance liquid chromatography (HPLC) with UV detection (207 nm) is recommended for purity assessment, as validated in studies on structurally similar compounds like clonidine hydrochloride .

Q. How can HPLC parameters be optimized for quantifying DL-Norepinephrine-d3 (hydrochloride) in biological matrices?

Key HPLC parameters include:

- Column : Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 μm).

- Mobile phase : Methanol-phosphate buffer (e.g., 30:70 ratio) adjusted to pH 3.0–3.5 for optimal peak resolution.

- Flow rate : 1.0 mL/min.

- Detection : UV at 280 nm (adjusted based on compound absorbance).

Method validation should include linearity (1–50 μg/mL range), recovery rates (>98%), and precision (RSD <2%) .

Q. What are the primary applications of deuterium labeling in DL-Norepinephrine-d3 for metabolic studies?

Deuterium labeling enables precise tracking of metabolic pathways via mass spectrometry. For example, H-labeled norepinephrine allows differentiation between endogenous and exogenous compound pools in urine or plasma. Isotopic dilution assays can quantify metabolic turnover rates, particularly in catecholamine metabolism studies .

Q. What safety protocols are critical when handling DL-Norepinephrine-d3 (hydrochloride) in laboratory settings?

- Storage : Protect from light at -20°C in airtight containers. Use dry ice for shipping .

- Protective equipment : N95 respirators, nitrile gloves, and impervious lab coats.

- Waste disposal : Neutralize acidic residues before disposal via licensed hazardous waste services.

Hazard codes (Xi) and risk phrases (H315-H319) indicate potential skin/eye irritation .

Advanced Research Questions

Q. How does deuterium substitution in DL-Norepinephrine-d3 affect its pharmacokinetic profile compared to the non-deuterated form?

Deuterium can alter pharmacokinetics via the kinetic isotope effect (KIE), slowing metabolic oxidation rates. For instance, H-labeled compounds may exhibit prolonged plasma half-lives in rodent models due to reduced hepatic clearance. However, in vitro assays (e.g., microsomal stability tests) are necessary to validate these effects, as deuterium’s impact varies by metabolic pathway .

Q. What methodological considerations are essential for designing receptor-binding assays with DL-Norepinephrine-d3?

- Competitive binding assays : Use H-labeled norepinephrine as a tracer and adrenergic receptor membranes (e.g., α1-AR subtypes).

- Buffer conditions : Tris-HCl (pH 7.4) with 10 mM MgCl to stabilize receptor conformations.

- Data analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism). Ensure specificity via blockade with prazosin (α1 antagonist) .

Q. How can researchers assess the stability of DL-Norepinephrine-d3 (hydrochloride) under varying pH and temperature conditions?

Q. What techniques are recommended for elucidating the metabolic pathways of DL-Norepinephrine-d3 in vivo?

- LC-MS/MS : Quantify deuterated metabolites (e.g., normetanephrine-d3) in plasma.

- Isotope tracing : Administer C-glucose alongside DL-Norepinephrine-d3 to track incorporation into tricarboxylic acid cycle intermediates .

Q. How should researchers address contradictions in reported adrenergic receptor affinities for DL-Norepinephrine analogs?

Discrepancies may arise from variations in receptor subtypes (α1A vs. α1B) or assay conditions (e.g., GTPγS binding vs. cAMP assays). Validate findings using orthogonal methods (e.g., functional assays in transfected HEK293 cells) and cross-reference structural data from analogs like pseudoephedrine hydrochloride .

Q. What are the advantages of using stable isotopes (e.g., 2^22H) over radioactive isotopes (e.g., 3^33H) in tracer studies with DL-Norepinephrine-d3?

Stable isotopes avoid radiation hazards and regulatory restrictions, enabling long-term in vivo studies. However, H offers higher sensitivity for low-abundance targets. Combine H-labeled compounds with high-resolution MS for balanced sensitivity and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.